![molecular formula C11H13ClN2O2 B8802599 Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate](/img/structure/B8802599.png)
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
Descripción general
Descripción
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is an organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloro group, a methyl-substituted phenylhydrazono group, and an ethyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate typically involves the reaction of 4-methylphenylhydrazine with ethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethanol: An aromatic alcohol with similar structural features.
4-Chlorobenzophenone: A compound with a chloro-substituted benzophenone structure.
Benzyl carbinol: Another aromatic alcohol with a similar functional group.
Uniqueness
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono group, in particular, allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
ethyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
Clave InChI |
IZJHYJDZIJLTOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
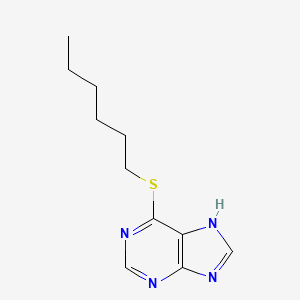
![6-Ethynyl-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8802522.png)
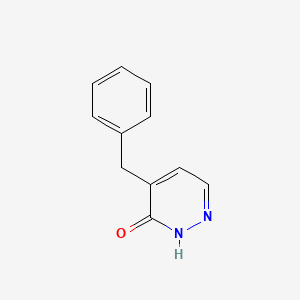
![4-[(2-Methylquinolin-4-yl)methoxy]benzoic acid](/img/structure/B8802535.png)
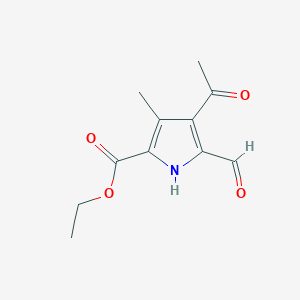
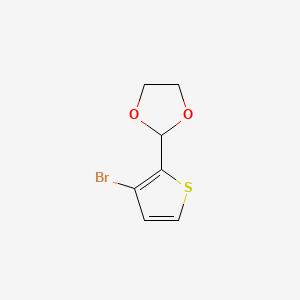
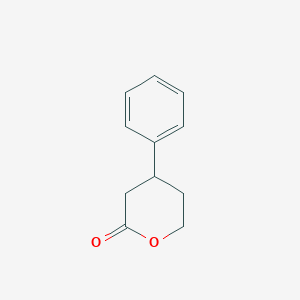
![3H-Imidazo[4,5-b]pyridine-2-carbonitrile](/img/structure/B8802558.png)

![5-Nitro-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8802564.png)

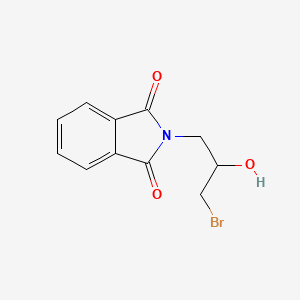
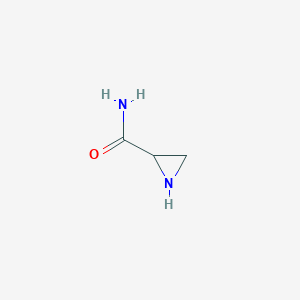
![Methyl 2-[(2-aminophenyl)sulfanyl]benzoate](/img/structure/B8802614.png)
